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Compound Name: 1H-Indazol-5-ol

Cat. No.: B057792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming

the core of numerous biologically active compounds. Among these, derivatives of 1H-Indazol-
5-ol have garnered significant attention for their diverse pharmacological activities, particularly

in the realm of oncology and inflammatory diseases. This technical guide provides a

comprehensive overview of the biological activities of 1H-Indazol-5-ol derivatives, with a focus

on their anticancer and kinase inhibitory properties. We delve into the quantitative measures of

their potency, detailed experimental methodologies for their evaluation, and the signaling

pathways they modulate.

Quantitative Biological Activity of 1H-Indazol-5-ol
Derivatives
The therapeutic potential of 1H-Indazol-5-ol derivatives is underscored by their potent

inhibitory activity against various cancer cell lines and protein kinases. The following tables

summarize the half-maximal inhibitory concentration (IC50) values for representative

compounds from this class, providing a comparative analysis of their efficacy.

Table 1: Anticancer Activity of 1H-Indazol-5-ol Derivatives (IC50 in µM)
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Comp
ound
ID

A549
(Lung
)

K562
(Leuk
emia)

PC-3
(Prost
ate)

Hep-
G2
(Liver
)

HGC-
27
(Gast
ric)

MCF-
7
(Brea
st)

Caco
2
(Colo
rectal
)

Norm
al
Cell
Line
(HEK-
293)

Refer
ence

6o - 5.15 - - - - - 33.2 [1][2]

W13 - - - - 0.36 - -

187.46

(GES-

1)

[3]

4a 3.304 - - - - 2.958 10.350 - [4]

4i 2.305 - - - - 1.841 4.990

29.5

(MCF-

10a)

[4]

4f - - - - - 1.629 -

23.67

(MCF-

10a)

4g - - - - - 4.680 6.909 -

4d - - - - - 4.798 9.632 -

Table 2: Kinase Inhibitory Activity of 1H-Indazol-5-ol Derivatives (IC50 in nM)
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Compound ID Target Kinase IC50 (nM) Reference

W13 VEGFR-2 1.6

Compound 30 VEGFR-2 1.24

W1, W3-4, W10-21,

W23
VEGFR-2 < 30

82a Pim-1 0.4

82a Pim-2 1.1

82a Pim-3 0.4

27a FGFR1 < 4.1

27a FGFR2 2.0

49 GSK-3 1700

50 GSK-3 350

46 GSK-3 640

Key Signaling Pathways Modulated by 1H-Indazol-5-
ol Derivatives
Several 1H-Indazol-5-ol derivatives exert their biological effects by targeting critical signaling

pathways implicated in cell survival, proliferation, and apoptosis. A prominent example is the

Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, which is a key component of the

mitogen-activated protein kinase (MAPK) signaling cascade.
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ASK1-p38/JNK Signaling Pathway Inhibition.

Experimental Protocols
Reproducible and robust experimental design is paramount in drug discovery. This section

provides detailed methodologies for key assays used to evaluate the biological activity of 1H-
Indazol-5-ol derivatives.

Synthesis of 1H-Indazol-5-ol Derivatives
A general synthetic route to 1H-indazole derivatives often involves the condensation of a

substituted hydrazine with a carbonyl compound, followed by cyclization.
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General Synthetic Workflow for 1H-Indazoles.

General Procedure:

Condensation: A substituted o-halobenzaldehyde or ketone is reacted with a hydrazine

derivative in a suitable solvent (e.g., ethanol) under reflux to form the corresponding

hydrazone intermediate.

Cyclization: The isolated hydrazone is then subjected to an intramolecular cyclization

reaction. This can be achieved through various methods, including heating with a base (e.g.,

potassium carbonate) or using a metal catalyst (e.g., copper oxide).

Purification: The final product is purified using techniques such as column chromatography

or recrystallization.

In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability and

proliferation.
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MTT Assay Experimental Workflow.
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Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with serial dilutions of the 1H-Indazol-5-ol derivative

and incubate for 48-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO)

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess

the induction of apoptosis by analyzing the cleavage of caspases and PARP.

Protocol:

Cell Lysis: Treat cells with the 1H-Indazol-5-ol derivative, then lyse the cells to extract total

protein.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA assay).

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

In Vitro Kinase Inhibition Assay
The inhibitory activity of 1H-Indazol-5-ol derivatives against specific kinases can be

determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

Protocol (Example: Pim-1 Kinase):

Reaction Setup: In a 384-well plate, add the test compound (1H-Indazol-5-ol derivative) or

DMSO (control).

Enzyme and Substrate Addition: Add the Pim-1 enzyme and a substrate/ATP mixture to the

wells.

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

ADP Detection: Add ADP-Glo™ Reagent to convert the ADP generated to ATP and incubate

for 40 minutes.

Luminescence Measurement: Add Kinase Detection Reagent to produce a luminescent

signal from the ATP and measure the luminescence. The signal is inversely proportional to

the kinase activity.

In Vivo Antitumor Activity Assessment
The efficacy of promising 1H-Indazol-5-ol derivatives is further evaluated in animal models,

typically using xenograft models in immunodeficient mice.
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Protocol:

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the

flank of immunodeficient mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into control and treatment groups. Administer the 1H-
Indazol-5-ol derivative or vehicle control via a suitable route (e.g., oral gavage,

intraperitoneal injection) at a predetermined dose and schedule.

Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

further analysis (e.g., weight, histopathology).

Conclusion
1H-Indazol-5-ol derivatives represent a promising class of compounds with significant potential

for the development of novel therapeutics, particularly in oncology. Their potent and often

selective inhibition of key protein kinases and cancer cell proliferation, coupled with favorable in

vivo activity, makes them attractive candidates for further investigation. The experimental

protocols and pathway analyses provided in this guide offer a framework for the continued

exploration and optimization of this versatile scaffold in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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